molecular formula C7H11ClO2 B1416565 Methyl 3-chloro-2,2-dimethylbut-3-enoate CAS No. 56663-74-2

Methyl 3-chloro-2,2-dimethylbut-3-enoate

Cat. No. B1416565
CAS RN: 56663-74-2
M. Wt: 162.61 g/mol
InChI Key: KWTCNDPOBGLZFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate involves heating a mixture of the compound (33 g, 0.2 mol) and NaOH (9.6 g, 0.24 mol) in water (200 mL) at reflux for 5 hours . The mixture is then cooled to ambient temperature and extracted with ether .


Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-2,2-dimethylbut-3-enoate is represented by the formula C7H11ClO2. The compound has a molecular weight of 162.61 g/mol.


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate includes the reaction of the compound with sodium hydroxide in water, followed by heating at reflux . This is then followed by a reaction with hydrogen chloride in water .

Scientific Research Applications

Allylic Halogenation

Research by Ahmad, Gedye, and Nechvatal (1968) explored the allylic halogenation of methyl 3-methylbut-2-enoate, which is closely related to methyl 3-chloro-2,2-dimethylbut-3-enoate. They found that this compound can react with various halogenating agents in the presence of a radical initiator, producing a mixture of methyl cis- and trans-4-halogeno-3-methylbut-2-enoates (Ahmad, Gedye, & Nechvatal, 1968).

Synthesis of Heterocyclic Systems

Selič, Grdadolnik, and Stanovnik (1997) demonstrated the use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing diverse heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, an important class of compounds in organic chemistry. This research suggests potential applications of related compounds like methyl 3-chloro-2,2-dimethylbut-3-enoate in similar syntheses (Selič, Grdadolnik, & Stanovnik, 1997).

Catalyzed Reactions of Esters

Shapiro, Protopopova, and Nefedov (1988) studied the regioselective catalyzed addition of proton-donor reagents to 1-alkylcyclopropene-3-carboxylate esters, which include methyl 1-alkylcycloprop-3-enoates. This research is relevant because it examines the chemical behavior of compounds similar to methyl 3-chloro-2,2-dimethylbut-3-enoate in the presence of various reagents and catalysts (Shapiro, Protopopova, & Nefedov, 1988).

Organohalogen Compound Reactions

Said and Tipping (1972) investigated the reactions of 2,3-dimethyl-buta-1,3-diene with chlorine and iodine monochloride. This research is pertinent as it provides insights into the reactivity of organohalogen compounds, which is relevant for understanding the chemical properties and potential applications of methyl 3-chloro-2,2-dimethylbut-3-enoate (Said & Tipping, 1972).

Spectroscopic Analysis in Catalysis

Li, Widjaja, and Garland (2003) conducted a study on the spectral reconstruction of in situ FTIR spectroscopic reaction data, focusing on the catalytic hydroformylation of 3,3-dimethylbut-1-ene. This research contributes to the understanding of spectroscopic techniques in analyzing reactions involving compounds like methyl 3-chloro-2,2-dimethylbut-3-enoate, particularly in catalytic contexts (Li, Widjaja, & Garland, 2003).

properties

IUPAC Name

methyl 3-chloro-2,2-dimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-5(8)7(2,3)6(9)10-4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTCNDPOBGLZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=C)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654079
Record name Methyl 3-chloro-2,2-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2,2-dimethylbut-3-enoate

CAS RN

56663-74-2
Record name Methyl 3-chloro-2,2-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of PCl5 (270 g, 1.3 mol) in CH2Cl2 (1000 mL) was added dropwise methyl 2,2-dimethyl-3-oxobutanoate (85 g) at 0° C., following by addition of approximately 30 drops of dry DMF. The mixture was heated at reflux overnight. The reaction mixture was cooled to ambient temperature and slowly poured into ice water. The organic layer was separated and the aqueous phase was extracted with CH2Cl2 (500 mL×3). The combined organic layers were washed with saturated aqueous NaHCO3 and dried over anhydrous Na2SO4. The solvent was evaporated and the residue was distilled under reduced pressure to give methyl 3-chloro-2,2-dimethylbut-3-enoate (37 g, 23%). 1H NMR (400 MHz, CDCl3) δ 5.33 (s, 1H), 3.73 (s, 3H), 1.44 (s, 6H).
Name
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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